![molecular formula C8H8N4O B12936996 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and triazine rings in its structure contributes to its versatility and potential in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Bromohydrazone Method: This approach utilizes bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound.
Multistep Synthesis: A series of reactions involving various intermediates can be employed to synthesize the compound.
Transition Metal Mediated Synthesis: Transition metals such as palladium or copper can be used to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For example, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been developed, utilizing simple building blocks and achieving a yield of 55% .
Analyse Chemischer Reaktionen
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is a key structural motif in several drugs, including antiviral and anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer treatment, it may act as an inhibitor of specific kinases, disrupting cell signaling pathways and inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that also contains a pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an ethanone group, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C8H8N4O |
---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5(13)8-10-7(9)6-3-2-4-12(6)11-8/h2-4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
BOHBSTCJVFMPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN2C=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.